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Compound of Interest

2-(5,5-Dimethyl-1,3,2-
Compound Name: dioxaborinan-2-yl)-1-methyl-1H-
indole
CAS No.: 905966-48-5
Cat. No.: B1371324
\ J

1-methyl-1H-indole-2-boronic acid neopentyl ester is a crucial building block in modern organic
synthesis, particularly valued in the pharmaceutical and materials science sectors. As a
derivative of indole, a privileged scaffold in medicinal chemistry, this compound serves as a
versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex
molecular architectures.[1] The neopentyl ester group confers enhanced stability and solubility
compared to the corresponding boronic acid, facilitating easier handling, purification, and more
reproducible reaction outcomes.[2]

Accurate and comprehensive characterization of this intermediate is paramount to ensure its
identity, purity, and suitability for downstream applications. This guide provides a detailed
exploration of the spectroscopic data for 1-methyl-1H-indole-2-boronic acid neopentyl ester,
offering researchers and drug development professionals a thorough reference for its synthesis
and analysis. We will delve into the principles and experimental protocols for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
interpreting the resulting data to build a complete structural profile of the molecule.

Caption: Molecular structure of the target compound.

Synthesis and Purification: A Validated Protocol
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The synthesis of boronic esters from their corresponding acids is a well-established and robust
transformation. The protocol described here leverages the reaction between 1-methyl-1H-
indole-2-boronic acid and neopentyl glycol, using a Dean-Stark apparatus to drive the
equilibrium towards the ester product by removing water. This method is widely applicable and
ensures high conversion.[2]

Experimental Protocol: Synthesis

» Reagent Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 1-methyl-
1H-indole-2-boronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (sufficient to
suspend the reagents, approx. 0.2 M).

o Azeotropic Dehydration: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the
mixture to reflux (oil bath temperature ~140 °C).

o Reaction Monitoring: Continue heating at reflux until no more water is observed collecting in
the Dean-Stark trap (typically 1.5-3 hours). The reaction can be monitored by Thin Layer
Chromatography (TLC) to confirm the consumption of the starting boronic acid.

o Workup: Allow the reaction mixture to cool to room temperature. Wash the organic solution
sequentially with deionized water and brine. This step is crucial for removing any unreacted
neopentyl glycol and other water-soluble impurities.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0e.), filter, and concentrate the solvent in vacuo to yield the crude product.

 Purification: The crude solid is typically purified by recrystallization from a suitable solvent
system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the
pure 1-methyl-1H-indole-2-boronic acid neopentyl ester.
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Caption: Workflow for the synthesis of the title compound.

© 2026 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b1371324?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

'H NMR Spectroscopy: Elucidating the Proton

Environment
Underlying Principles & Experimental Causality

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
The chemical shift (8) of a proton is influenced by the electron density around it; nearby
electronegative atoms or aromatic rings can cause a "deshielding" effect, shifting the
resonance to a higher frequency (downfield). Spin-spin coupling between adjacent, non-
equivalent protons results in the splitting of signals, providing valuable connectivity data.

Protocol for Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in ~0.6 mL of
deuterated chloroform (CDCIz). CDCIs is a common choice due to its excellent solubilizing
properties for many organic compounds and its single residual proton peak at & 7.26 ppm,
which serves as a convenient internal reference.[3]

e Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A
higher field strength provides better signal dispersion and resolution.[3]

o Data Acquisition: Record the spectrum at room temperature, typically acquiring 16-32 scans
to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis

The H NMR spectrum of 1-methyl-1H-indole-2-boronic acid neopentyl ester is expected to
show distinct signals corresponding to the indole core, the N-methyl group, and the neopentyl
ester moiety.
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13C NMR Spectroscopy: Mapping the Carbon
Skeleton
Underlying Principles & Experimental Causality

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each
unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its
electronic environment. Proton-decoupled 13C NMR is the standard experiment, where each
carbon signal appears as a singlet, simplifying the spectrum.

Protocol for Data Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be beneficial due to the low natural abundance of the 13C
isotope.
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e Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding
frequency (e.g., 100 MHz for a 400 MHz H instrument).[3]

o Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required to
achieve an adequate signal-to-noise ratio.

Data Interpretation and Analysis

The 13C NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with
characteristic shifts for the indole, N-methyl, and neopentyl ester carbons.
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Carbon Assignment
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Infrared (IR) Spectroscopy: Identifying Functional

Groups
Underlying Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites
molecular vibrations (stretching, bending). The frequency of absorption is characteristic of
specific chemical bonds and functional groups, making it an excellent tool for qualitative
functional group analysis. The B-O bond in boronate esters gives rise to a particularly strong
and characteristic absorption.[4]

Protocol for Data Acquisition

o Sample Preparation: The spectrum can be acquired from a thin film of the compound on a
salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory with a
small amount of the solid sample.

o Data Acquisition: Record the spectrum over the range of 4000-600 cm~1.

Data Interpretation and Analysis

Key peaks in the IR spectrum will confirm the presence of the aromatic indole system and the
boronate ester functional group.

Frequency (cm™2) Vibration Type Functional Group
~3050 C-H Stretch Aromatic (Indole)
~2960, 2870 C-H Stretch Aliphatic (N-CHs, Neopentyl)[2]
~1470, 1550 C=C Stretch Aromatic Ring (Indole)
Boronate Ester (Strong,
~1340-1380 B-O Stretch _ _
diagnostic peak)[2][4]
~1320 C-N Stretch Indole Ring
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Mass Spectrometry: Confirming Molecular Weight

and Fragmentation
Underlying Principles & Experimental Causality

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a
definitive piece of evidence for its identity. The fragmentation pattern, caused by the breakdown
of the molecular ion, offers additional structural clues. Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) are common soft ionization techniques that
typically yield the protonated molecular ion [M+H]*.

Protocol for Data Acquisition

o Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

» Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the
spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended
to determine the exact mass and confirm the elemental composition.

Data Interpretation and Analysis
e Molecular Formula: Ci1sH20BNO2
e Exact Mass: 257.1587

e Expected [M+H]*: 258.1665

The primary observation will be the protonated molecular ion. The fragmentation pattern can
provide further structural validation. A likely fragmentation involves the loss of the neopentyl
group or parts of the boronate ester moiety.
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Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

The comprehensive analysis of 1-methyl-1H-indole-2-boronic acid neopentyl ester using a
combination of *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry provides an
unambiguous confirmation of its structure. The characteristic signals, including the diagnostic
B-O stretch in the IR spectrum, the specific pattern of aromatic and aliphatic protons in the *H
NMR, and the correct molecular weight determined by MS, form a self-validating dataset. This
guide serves as a foundational reference for researchers, ensuring the quality control and
correct identification of this vital synthetic intermediate, thereby enabling greater confidence
and reproducibility in synthetic chemistry and drug development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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